

An In-Depth Technical Guide on 2-acetamidohexanedioic acid (C8H13NO5)

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Compound of Interest

Compound Name:	<i>Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate</i>
Cat. No.:	B042279

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound with the molecular formula C8H13NO5, identified by its IUPAC name as 2-acetamidohexanedioic acid. This document delves into the chemical properties, synthesis, and analytical protocols related to this N-acetylated amino acid. Furthermore, it explores its biological significance, drawing from research on its parent compound, L- α -amino adipate, a notable biomarker in metabolic diseases. This whitepaper aims to serve as a foundational resource for researchers in biochemistry, drug development, and metabolic studies, highlighting the current understanding and future research directions for 2-acetamidohexanedioic acid and its potential therapeutic implications.

Introduction

2-acetamidohexanedioic acid is the N-acetylated derivative of L- α -amino adipic acid, a key intermediate in the metabolism of lysine. While research has predominantly focused on L- α -amino adipic acid as a biomarker for diabetes risk and its role in astrocyte function, the significance of its N-acetylated form is an emerging area of interest.^{[1][2]} N-acetylation is a common metabolic modification that can alter the biological activity, solubility, and metabolic fate of compounds. This guide provides a detailed examination of 2-acetamidohexanedioic acid, consolidating available data and methodologies to facilitate further scientific inquiry.

Chemical Properties and Synthesis

The IUPAC name for the C₈H₁₃NO₅ compound of interest is 2-acetamidohexanedioic acid. It is also known by synonyms such as N-acetyl-L-2-amino adipate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-acetamidohexanedioic acid is presented in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₅	PubChem
IUPAC Name	2-acetamidohexanedioic acid	PubChem
Molecular Weight	203.19 g/mol	PubChem
Canonical SMILES	CC(=O)NC(CCCC(=O)O)C(=O)O	PubChem
InChI Key	FTTGAAZKBNZDCZ-UHFFFAOYSA-N	PubChem
Predicted Water Solubility	53.9 g/L	HMDB
Predicted logP	-0.14	HMDB

Chemical Synthesis

While a specific, detailed protocol for the synthesis of 2-acetamidohexanedioic acid is not extensively documented in publicly available literature, a general and plausible synthetic route can be adapted from standard procedures for the N-acetylation of amino acids. The most common method involves the use of acetic anhydride as the acetylating agent.

Experimental Protocol: N-Acetylation of L- α -amino adipic acid (Proposed)

- Dissolution: Dissolve L- α -amino adipic acid in an aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide solution) with vigorous stirring. The alkaline conditions deprotonate the amino group, increasing its nucleophilicity.

- Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
- Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.
- Acidification: After the reaction is complete, carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2. This step protonates the carboxyl groups and precipitates the N-acetylated product.
- Isolation and Purification: Collect the precipitated 2-acetamidohexanedioic acid by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Analytical Methodologies

Accurate quantification of 2-acetamidohexanedioic acid in biological matrices is essential for studying its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of 2-acetamidohexanedioic acid in Human Plasma by LC-MS/MS (Adapted)

This protocol is adapted from general methods for the quantification of amino acids in plasma.
[3][4][5][6]

- Sample Preparation:

- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 2-acetamidohexanedioic acid).
- Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., sulfosalicylic acid).
- Vortex the mixture thoroughly and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for analysis.

- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A reversed-phase C18 column or a HILIC column can be used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient elution program should be developed to achieve good separation of the analyte from other plasma components.
 - Mass Spectrometry Detection:
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of 2-acetamidohexanedioic acid) and a specific product ion are selected for monitoring.
- Quantification:

- A calibration curve is generated using known concentrations of 2-acetamidohexanedioic acid standards.
- The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Putative Roles

Direct research on the biological functions of 2-acetamidohexanedioic acid is limited. However, significant insights can be drawn from studies on its parent molecule, L- α -amino adipic acid (also referred to as 2-amino adipic acid or 2-AAA).

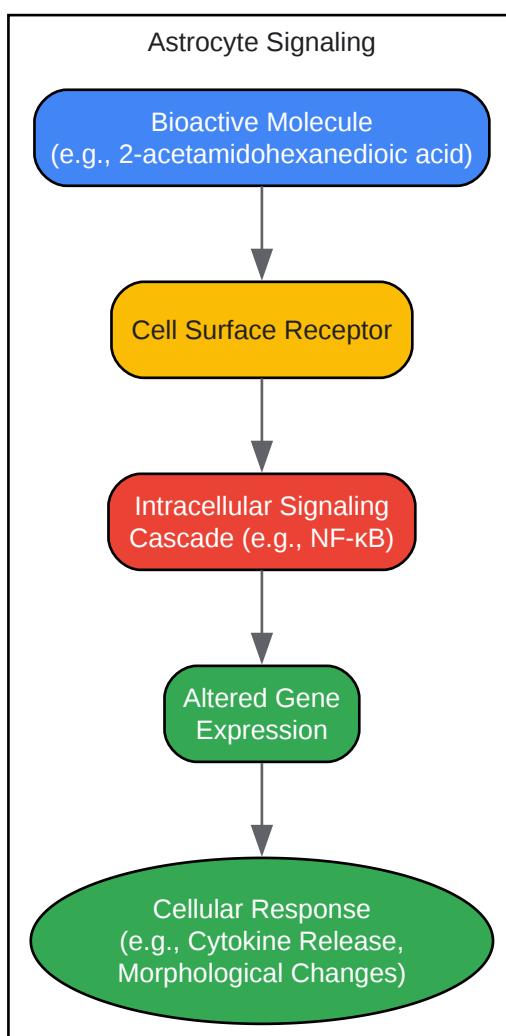
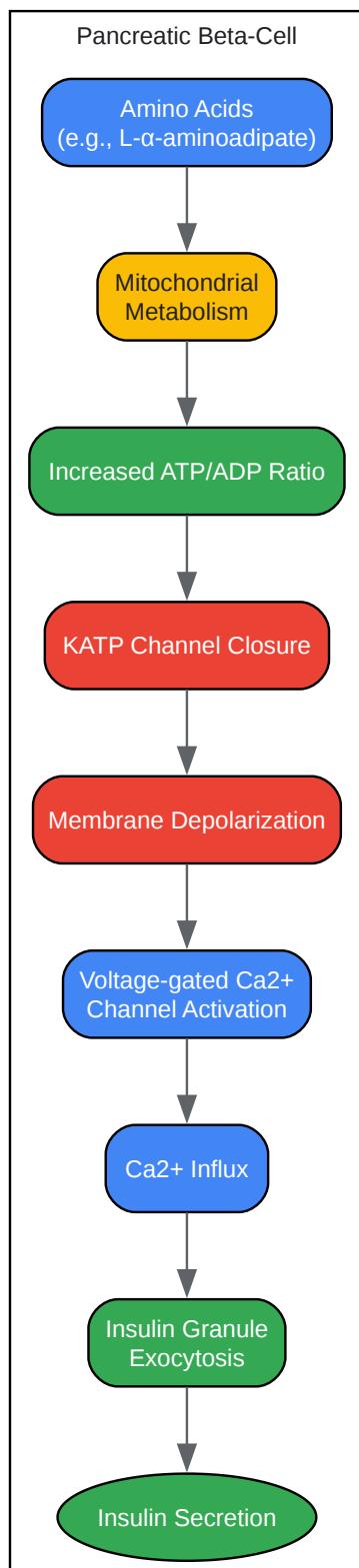
Association with Diabetes and Metabolic Disorders

Elevated plasma levels of L- α -amino adipic acid have been identified as a strong and early biomarker for the risk of developing type 2 diabetes.^{[1][7]} Studies have shown that individuals with higher concentrations of this metabolite have a significantly increased risk of future diabetes.^[7] This suggests that the metabolic pathway involving lysine degradation, which produces L- α -amino adipic acid, may be dysregulated in individuals predisposed to diabetes. While the direct role of 2-acetamidohexanedioic acid in this context is yet to be elucidated, it is plausible that its levels may also be altered in metabolic disorders.

Putative Role in Insulin Secretion

Some amino acids and their derivatives are known to modulate insulin secretion from pancreatic β -cells.^{[8][9]} Experimental studies have shown that L- α -amino adipic acid can enhance insulin secretion from pancreatic β -cell lines and isolated human and murine islets.^[7] The N-acetylation of amino acids can alter their interaction with cellular transporters and receptors, and thus, 2-acetamidohexanedioic acid may have a distinct modulatory effect on insulin secretion that warrants further investigation.

The proposed mechanism by which amino acids can stimulate insulin secretion is depicted in the following workflow.



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